molecular formula C11H10N2O2 B1266948 6-Benzylpyrimidine-2,4(1h,3h)-dione CAS No. 13345-11-4

6-Benzylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1266948
CAS RN: 13345-11-4
M. Wt: 202.21 g/mol
InChI Key: WWULIABIMURATD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine diones has been documented in various studies. For instance, the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione from N-benzylglutarimide showcases a method that could potentially be applied or adapted for 6-Benzylpyrimidine-2,4(1h,3h)-dione (Bisset et al., 2012). This highlights the versatility and adaptability of pyrimidine dione synthesis methods.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 6-Benzylpyrimidine-2,4(1h,3h)-dione, has been the subject of various studies. For example, the structural characterization of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione through spectroscopic techniques and density functional theory (DFT) provides insights into the molecular structure of pyrimidine diones, which could be extrapolated to understand the structure of 6-Benzylpyrimidine-2,4(1h,3h)-dione (Guo et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrimidine diones have been explored through various reactions. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under certain conditions suggests possible reactions that 6-Benzylpyrimidine-2,4(1h,3h)-dione might undergo (Singh et al., 1992).

Physical Properties Analysis

Understanding the physical properties of 6-Benzylpyrimidine-2,4(1h,3h)-dione can be aided by studies on similar compounds. For example, the study on hydrogen bonding in pyrimidine derivatives provides insights into the potential physical interactions and stability of pyrimidine diones, which could apply to 6-Benzylpyrimidine-2,4(1h,3h)-dione (Glidewell et al., 2003).

Scientific Research Applications

Synthesis and Chemical Transformations

6-Benzylpyrimidine-2,4(1h,3h)-dione and its derivatives have been explored in various synthetic and chemical transformation processes. For example, Shi, Jingwen Shi, and Rong (2010) reported a clean synthesis of pyrimidine derivatives through three-component reactions involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, influenced by the substituents of aromatic aldehydes (Shi, Jingwen Shi, & Rong, 2010). Singh, Aggarwal, and Kumar (1992) demonstrated the transformation of similar compounds under phase-transfer catalytic conditions to yield various pyrimidine diones (Singh, Aggarwal, & Kumar, 1992).

Pharmaceutical Chemistry and Antitumor Activity

In the realm of pharmaceutical chemistry, compounds like 6-Benzylpyrimidine-2,4(1h,3h)-dione have been investigated for their therapeutic potential. El-Deeb, Bayoumi, El-Sherbeny, and Abdel-Aziz (2010) synthesized novel derivatives to evaluate their antitumor activity against various cancer cell lines (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010). Additionally, compounds like 5-Diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione have been synthesized and tested for anti-inflammatory activity, as reported by Dong (2010) (Dong, 2010).

Biological and Pharmacological Studies

Further biological and pharmacological studies have been conducted to understand the effects of these compounds. Meshcheryakova et al. (2022) studied the effect of pyrimidine-2,4(1h,3h)-dione derivatives on free radical oxidation in whole blood and bone marrow, demonstrating their potential for enhancing the body's adaptive capabilities and protective effects in extreme conditions (Meshcheryakova et al., 2022).

Structural Analysis and Crystallography

The crystal structure and molecular dynamics of these compounds have also been a subject of interest. For instance, Kirfel, Schwabenländer, and Müller (1997) conducted a study to determine the crystal structure of a related compound, providing insights into its molecular configuration (Kirfel, Schwabenländer, & Müller, 1997).

properties

IUPAC Name

6-benzyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWULIABIMURATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295324
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylpyrimidine-2,4(1h,3h)-dione

CAS RN

13345-11-4
Record name NSC101191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com

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